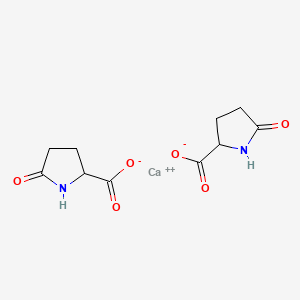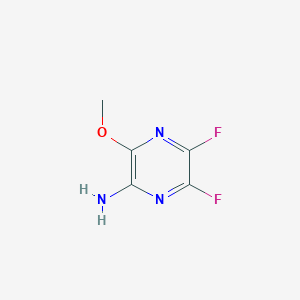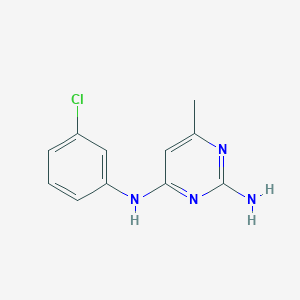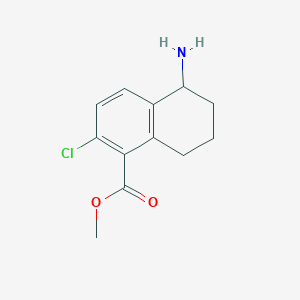
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one is a complex organic compound that features a quinoline core structure with a boron-containing dioxaborinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Formation of the Dioxaborinane Ring: The dioxaborinane ring is formed by reacting the quinoline derivative with a boronic acid or boronate ester under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The boron-containing dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the coupling partner used.
科学的研究の応用
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It can serve as a probe for studying biological processes and interactions due to its fluorescent properties.
Industrial Applications: The compound can be used in the development of new catalysts and reagents for chemical synthesis.
作用機序
The mechanism of action of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)quinoline: Lacks the hydroxy group at the 4-position.
4-Hydroxyquinoline-2(1h)-one: Lacks the dioxaborinane ring.
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyquinolin-2(1h)-one: Has a methoxy group instead of a hydroxy group at the 4-position.
Uniqueness
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one is unique due to the presence of both the hydroxy group and the boron-containing dioxaborinane ring
特性
分子式 |
C14H16BNO4 |
|---|---|
分子量 |
273.09 g/mol |
IUPAC名 |
6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16BNO4/c1-14(2)7-19-15(20-8-14)9-3-4-11-10(5-9)12(17)6-13(18)16-11/h3-6H,7-8H2,1-2H3,(H2,16,17,18) |
InChIキー |
XRHUATWZOWPPCX-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)NC(=O)C=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)







